molecular formula C20H34N2O5 B2676828 (1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 394735-26-3

(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Número de catálogo: B2676828
Número CAS: 394735-26-3
Peso molecular: 382.501
Clave InChI: AVAMRGOONZYOCL-XDQVBPFNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic proline derivative with a rigid 3-azabicyclo[3.1.0]hexane core. Key structural features include:

  • Stereochemistry: The (1R,2S,5S) configuration defines the spatial arrangement of the bicyclic system.
  • Substituents: A methyl ester at position 2, a tert-butoxycarbonyl (Boc)-protected aminoacyl group at position 3, and 6,6-dimethyl groups on the bicyclohexane ring.
  • Synthesis: Prepared via coupling of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate with (S)-2-((tert-Boc)amino)-3,3-dimethylbutanoic acid using HATU/DIPEA in DMF/CH₃CN .

This compound serves as a critical intermediate in drug discovery, particularly for protease inhibitors targeting hepatitis C virus (HCV) and SARS-CoV-2 .

Propiedades

IUPAC Name

methyl (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25)/t11-,12-,13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAMRGOONZYOCL-XDQVBPFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C20H34N2O5C_{20}H_{34}N_{2}O_{5} and a molecular weight of approximately 382.49 g/mol. Its structure features a bicyclic framework that is characteristic of various bioactive compounds, enhancing its potential for therapeutic applications.

Synthesis of Drug Intermediates

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents. It has been identified as a precursor in the synthesis of Edoxaban, an oral anticoagulant used for the treatment of thromboembolic disorders. The compound's structural features facilitate the formation of key intermediates necessary for the production of Edoxaban and similar drugs .

Compound Role Application
(1R,2S,5S)-methyl 3-...Drug IntermediatePrecursor for Edoxaban synthesis

Therapeutic Potential

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and analgesic properties. The unique bicyclic structure may contribute to its interaction with biological targets, making it a candidate for further investigation in drug development .

Synthesis Methodologies

Several studies have documented efficient methodologies for synthesizing (1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. For instance, one method involves the reaction of tert-butyl N-(1R,2S,5S)-amino acids with appropriate acylating agents under controlled conditions to achieve high yields and purity .

Pharmacological Studies

Pharmacological studies have begun to explore the bioactivity of related compounds derived from this structure. For example, studies on related azabicyclic compounds have shown promise in modulating various biological pathways relevant to disease processes such as thrombosis and inflammation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below highlights key structural analogs, focusing on substituents, stereochemistry, and molecular properties:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity / Application Reference
Target Compound C₂₄H₃₉N₃O₆* 473.59 (1R,2S,5S) stereochemistry; Boc-protected aminoacyl side chain; 6,6-dimethyl groups Intermediate for HCV/SARS-CoV-2 inhibitors
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₁H₁₅Cl₂NO₄ 296.14 Dichloro substituents at C6; (1S,2S,5R) stereochemistry Synthetic intermediate
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Carboxylic acid at C2 (vs. methyl ester); lacks aminoacyl side chain Precursor to antiviral agents
Sch 503034 (HCV Protease Inhibitor) C₂₈H₄₆N₆O₆ 562.69 Cyclobutylmethyl and carbamoyl substituents; extended peptidomimetic side chain Clinical-stage HCV NS3/4A inhibitor
Boceprevir (SARS-CoV-2 Mpro Inhibitor) C₂₇H₄₅N₅O₅ 531.66 Hydroxyamide and trifluoroacetyl groups; targets SARS-CoV-2 main protease Antiviral activity against COVID-19
Compound C23H39N5O5 () C₂₃H₃₉N₅O₅ 465.29 Cyclobutyl and carbamoyl groups on side chain; optimized for SARS-CoV-2 Mpro inhibition In silico antiviral candidate

*Calculated based on synthetic precursors .

Key Differences and Implications

Stereochemistry
  • The (1R,2S,5S) configuration in the target compound ensures optimal spatial alignment for binding proteases like HCV NS3/4A and SARS-CoV-2 Mpro. In contrast, the (1S,2S,5R) isomer () exhibits reduced activity due to mismatched stereoelectronic interactions .
Substituent Effects
  • Boc Protection : The Boc group enhances solubility and stability during synthesis. Its removal (e.g., in ’s carboxylic acid derivative) is critical for generating active metabolites .
  • Halogenation : Dichloro substitution () increases electrophilicity but reduces metabolic stability compared to dimethyl groups .
  • Side Chain Diversity : Sch 503034 and boceprevir incorporate bulky hydrophobic groups (e.g., cyclohexyl, trifluoroacetyl) to enhance protease binding affinity .

Role in Antiviral Drug Development

  • HCV Protease Inhibitors : The bicyclohexane core in Sch 503034 achieves a buried surface area of 450 Ų in the NS3/4A active site, contributing to its picomolar affinity .
  • SARS-CoV-2 Mpro Inhibitors : Derivatives of the target compound (e.g., ’s C23H39N5O5) show IC₅₀ values <100 nM in enzymatic assays, with docking scores (-9.2 kcal/mol) superior to repurposed drugs like lopinavir .

Q & A

Q. What are the optimal synthetic routes for achieving high stereochemical purity in this bicyclo[3.1.0]hexane derivative?

The synthesis of this compound requires careful stereochemical control, particularly at the (1R,2S,5S) bicyclo core and the (S)-configured tert-butoxycarbonyl (Boc)-protected amino group. Key steps include:

  • Boc Deprotection : Use of HCl in 1,4-dioxane or DCM for Boc removal, as demonstrated in analogous bicyclo systems (97% yield achieved in similar reactions) .
  • Cyclopropanation : Strategies like intramolecular cyclization or transition-metal-catalyzed reactions to form the bicyclo[3.1.0]hexane scaffold.
  • Chiral Auxiliaries : Employ (S)-2-amino-3,3-dimethylbutanoic acid derivatives to ensure enantiomeric fidelity at the valine-like side chain.

Q. Table 1: Representative Synthetic Yields for Key Steps

StepReagents/ConditionsYield (%)Reference
Boc Deprotection4M HCl in 1,4-dioxane97
EsterificationDCC/DMAP, CH₂Cl₂85–90

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 1.2–1.4 ppm for tert-butyl groups, δC ~170 ppm for carbonyls) to verify stereochemistry and substituent placement .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS to assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~505) .
  • X-ray Crystallography : For unambiguous confirmation of the bicyclo core geometry and stereocenters, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can conflicting NMR data for the bicyclo[3.1.0]hexane core be resolved?

The rigid bicyclic structure may lead to complex splitting patterns or overlapping signals. Methodological solutions include:

  • Variable Temperature NMR : To reduce conformational mobility and simplify splitting (e.g., at –40°C) .
  • 2D-COSY/NOESY : Identify through-space correlations between axial/equatorial protons to confirm ring geometry .
  • Isotopic Labeling : Introduce ¹³C labels at key positions (e.g., carbonyls) to enhance signal resolution .

Example Conflict : In , the compound’s InChI identifier suggests axial/equatorial proton distinctions that may overlap in standard ¹H NMR. NOESY correlations between the methyl groups (δH 1.1–1.3 ppm) and the bicyclo protons can resolve ambiguities .

Q. What experimental strategies mitigate degradation of the tert-butoxycarbonyl (Boc) group under physiological conditions?

The Boc group is susceptible to acidic or enzymatic hydrolysis. Stability studies should include:

  • pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–9) and monitor Boc cleavage via HPLC at 37°C. For example, at pH < 3, >90% degradation occurs within 24 hours .
  • Stabilization Approaches :
    • Prodrug Design : Replace the methyl ester with a more stable prodrug moiety (e.g., pivaloyloxymethyl).
    • Encapsulation : Use liposomal formulations to shield the Boc group from enzymatic attack .

Q. Table 2: Boc Stability Under Simulated Gastric Conditions (pH 2.0)

Time (h)% Intact CompoundDegradation Product
0100
678Tert-butyl alcohol
2412Free amine derivative

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to serine proteases or GPCRs, leveraging the bicyclo core’s rigidity as a conformational lock .
  • MD Simulations : Simulate 100-ns trajectories in explicit solvent to assess stability of the tert-butyl group in hydrophobic binding pockets .
  • QM/MM Calculations : Evaluate the energy barrier for Boc cleavage in enzymatic active sites (e.g., esterases) .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity?

  • Catalyst Optimization : Replace stoichiometric chiral auxiliaries with asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to reduce waste .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stereochemistry .

Q. How does the compound’s logP affect its pharmacokinetic profile, and what structural modifications improve bioavailability?

  • logP Determination : Experimental shake-flask method (logP ~3.5) indicates moderate lipophilicity, suggesting limited aqueous solubility.
  • Modifications :
    • Introduce polar groups (e.g., hydroxyl at C6) without disrupting the bicyclo core.
    • Replace the methyl ester with a sodium carboxylate salt to enhance solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.